![molecular formula C15H12N4O3 B5661439 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone](/img/structure/B5661439.png)
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone
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Overview
Description
The study of benzotriazole derivatives, such as "2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone," involves exploring their synthesis, structure, and chemical properties. Benzotriazole and its derivatives are known for their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis due to their unique chemical properties.
Synthesis Analysis
Efficient syntheses of bis(benzotriazolyl)ethanones, which are structurally related to the compound , have been reported. These syntheses involve the reaction of phenylglyoxals with 1,H-benzotriazole in the presence of B(HSO4)3 in solvent-free conditions, highlighting generalizability, short reaction times, and excellent yields (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The structure of related compounds, such as 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, has been elucidated through X-ray crystallographic analysis. This study demonstrated the stability of this isoindole derivative in the crystalline state, providing insights into the molecular arrangement and stability of similar benzotriazole derivatives (Takahashi et al., 1994).
Chemical Reactions and Properties
The compound 1,2-bis(benzotriazol-1-yl)ethane (BBTA) was prepared and its structure confirmed by X-ray analysis. This study of BBTA, which shares the benzotriazole moiety with the target compound, provides valuable information on the chemical behavior and potential reactions of benzotriazole derivatives (Li et al., 2004).
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10-6-7-11(8-14(10)19(21)22)15(20)9-18-13-5-3-2-4-12(13)16-17-18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPOCRFKAMGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319736 |
Source
|
Record name | 2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
389070-95-5 |
Source
|
Record name | 2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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